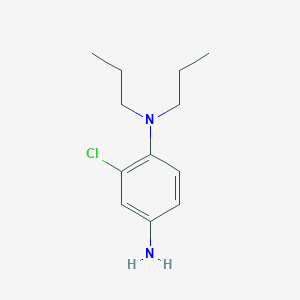

2-Chloro-N~1~,N~1~-dipropyl-1,4-benzenediamine

Description

2-Chloro-N~1~,N~1~-dipropyl-1,4-benzenediamine is a substituted benzene diamine derivative characterized by a chlorine atom at the 2-position of the benzene ring and two propyl groups attached to one nitrogen atom (N~1~) of the 1,4-diamine structure. Its molecular formula is C₁₂H₁₉ClN₂, with a molecular weight of 226.75 g/mol (calculated). Predicted physical properties include a density of ~1.09 g/cm³ and a boiling point exceeding 300°C, similar to structurally related compounds .

Properties

IUPAC Name |

2-chloro-1-N,1-N-dipropylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h5-6,9H,3-4,7-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCNARLBQGSZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N~1~,N~1~-dipropyl-1,4-benzenediamine, commonly referred to as a chlorinated derivative of phenylenediamine, is a compound that has garnered attention for its various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential applications in pharmaceuticals, toxicological evaluations, and case studies that illustrate its effects.

- Chemical Formula : C12H16ClN2

- Molecular Weight : 228.72 g/mol

- CAS Number : 95-77-2

Biological Activity Overview

The biological activity of 2-Chloro-N~1~,N~1~-dipropyl-1,4-benzenediamine can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of benzenediamines exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the benzenediamine structure can enhance its efficacy against various bacterial strains. A notable study demonstrated that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL against Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2-Chloro-N~1~,N~1~-dipropyl-1,4-benzenediamine have been explored in various cancer cell lines. In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 0.01 to 0.5 µM against different cancer types, including breast and lung cancers . The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Mutagenicity and Toxicology

While the compound shows promise in therapeutic applications, it is also important to note its mutagenic potential. According to the JICOSH report, certain chlorinated anilines have been classified as mutagenic based on their structural properties and observed effects in laboratory settings . Specific tests indicated that 2-Chloro-N~1~,N~1~-dipropyl-1,4-benzenediamine exhibited a strong sensitizing potential when tested on guinea pigs, suggesting caution in its use .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | MIC values between 0.5 - 5 µg/mL | |

| Cytotoxicity | IC50 values ranging from 0.01 - 0.5 µM | |

| Mutagenicity | Classified as mutagenic; strong sensitizer |

Case Study: Cytotoxic Activity

A specific study evaluated the cytotoxic effects of 2-Chloro-N~1~,N~1~-dipropyl-1,4-benzenediamine on HeLa cells. The results showed a dose-dependent response with significant cell death observed at concentrations above 0.25 µM after 48 hours of exposure. The study concluded that the compound could be a candidate for further investigation as an anticancer agent due to its selective toxicity towards cancer cells compared to normal cells .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- Halogen Position : The chlorine atom in 2-Chloro-N~1~,N~1~-dipropyl-1,4-benzenediamine (2-position) vs. 4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine (4-position) alters electronic distribution. The ortho-chloro substituent increases steric hindrance and may reduce nucleophilicity compared to the para isomer .

- Fluorine vs. Chlorine : Replacing chlorine with fluorine (as in 2-Fluoro analog ) decreases molecular weight (210.3 vs. 226.75) and boiling point (307.3°C vs. ~340°C), likely due to weaker van der Waals interactions. The pKa remains similar (~7.0), indicating comparable basicity.

Functional Group Modifications

- N-Alkylation : The dipropyl groups on N~1~ enhance lipophilicity compared to unsubstituted analogs like 2-Chloro-1,4-benzenediamine hydrochloride . This modification improves solubility in organic solvents, critical for catalytic applications .

- Aromatic Amine vs. Substituted Derivatives : N-Isopropyl-N′-phenyl-1,4-benzenediamine lacks halogen substituents but incorporates bulky aryl and alkyl groups, making it suitable as an antioxidant rather than a chelating agent.

Research Findings and Gaps

- Synthesis Challenges: Limited commercial availability of 2-Chloro-N~1~,N~1~-dipropyl-1,4-benzenediamine (cf. discontinued analogs in ) suggests synthetic complexity or niche applications.

- Toxicity Data : Predicted pKa and hazard classes are based on computational models; experimental toxicological studies are needed for regulatory compliance .

- Comparative Performance : Fluorinated analogs show lower thermal stability but similar basicity, highlighting trade-offs between halogen choice and application requirements.

Q & A

Q. What are the recommended methodologies for synthesizing 2-Chloro-N¹,N¹-dipropyl-1,4-benzenediamine?

- Methodological Answer : A two-step synthesis approach is commonly employed:

N-Alkylation : React 1,4-benzenediamine with propyl halides in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to introduce dipropyl groups at the N¹ position .

Chlorination : Use electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or nucleophilic substitution (e.g., SOCl₂) to introduce the chloro group at the 2-position. Monitor reaction progress via TLC or HPLC .

Key Considerations : Optimize reaction temperature (e.g., 60–80°C for alkylation) and stoichiometry to minimize byproducts like over-alkylated derivatives.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times with standards .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at C2, dipropyl at N¹). Look for characteristic shifts: ~6.8–7.2 ppm (aromatic protons), ~3.2–3.5 ppm (N-propyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values. Compare with structurally similar compounds (e.g., 2-fluoro analogs) to assess substituent effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and solubility of 2-Chloro-N¹,N¹-dipropyl-1,4-benzenediamine?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) surfaces to identify reactive sites (e.g., chloro group for nucleophilic substitution).

- Solubility Prediction : Use COSMO-RS simulations to estimate logP and solubility in solvents like DMSO or ethanol. Validate experimentally via shake-flask methods .

- Reference Data : Compare with analogs (e.g., 2-fluoro derivative: pKa = 7.01 ± 0.50 ).

Q. What experimental designs resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Systematically review literature to identify variables causing discrepancies (e.g., cell line specificity, assay protocols).

- Factorial Design : Vary parameters like concentration (0.1–100 µM), exposure time (24–72 hrs), and cell culture conditions in a 2³ factorial experiment to isolate confounding factors .

- Statistical Validation : Apply ANOVA and post-hoc tests (e.g., Tukey’s HSD) to confirm significance.

Q. How can AI-driven tools optimize the synthesis and formulation of this compound?

- Methodological Answer :

- Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal conditions (e.g., solvent, catalyst) for higher yields.

- Process Automation : Integrate robotic platforms with real-time HPLC feedback to adjust reaction parameters dynamically .

- Case Study : AI-optimized synthesis of similar benzenediamines reduced byproduct formation by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.